molecular formula C7H7BrN4 B11750519 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine

2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11750519
M. Wt: 227.06 g/mol
InChI Key: LFCGICXULJHAGQ-UHFFFAOYSA-N
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Description

2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a series of reactions to form the desired compound. The synthetic route often includes steps such as bromination, cyclization, and amination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and sensors.

    Biological Research: It is used in bioimaging and as a tool to study intracellular processes.

Mechanism of Action

The mechanism of action of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine can be compared to other pyrazolo[1,5-a]pyrimidines, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications .

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

2-bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C7H7BrN4/c1-4-2-6(9)10-7-3-5(8)11-12(4)7/h2-3H,1H3,(H2,9,10)

InChI Key

LFCGICXULJHAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)Br)N

Origin of Product

United States

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